Predicted pKa: 4-Nitro vs. 5-Nitro Isomer
The 4-nitro-1,3-benzoxazole isomer displays a predicted pKa of −4.27 ± 0.30, which is 1.42 pKa units higher (less acidic) than the 5-nitrobenzoxazole isomer, which has a predicted pKa of −5.69 ± 0.10 . Both values were obtained from the ChemicalBook database using the same computational prediction methodology, allowing direct head-to-head comparison. The higher pKa of the 4-nitro isomer indicates that the nitro group at the 4-position is less effective at stabilizing the conjugate base relative to the 5-nitro isomer, a consequence of differing resonance and inductive effects depending on nitro placement relative to the oxazole heteroatoms. This acidity difference influences protonation state at physiological and experimental pH ranges, affecting solubility, membrane permeability, and hydrogen-bonding capacity during target engagement.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = −4.27 ± 0.30 |
| Comparator Or Baseline | 5-Nitro-1,3-benzoxazole (CAS 70886-33-8): pKa = −5.69 ± 0.10 |
| Quantified Difference | ΔpKa = +1.42 (4-nitro is less acidic) |
| Conditions | Predicted values from ChemicalBook database; identical computational methodology for both isomers |
Why This Matters
A 1.42-unit pKa difference alters the protonation equilibrium by a factor of ~26-fold at any given pH, directly impacting the compound's behavior in acid/base-catalyzed reactions, salt formation, chromatographic retention, and biological partitioning—making isomer substitution a consequential decision in any experimental protocol.
